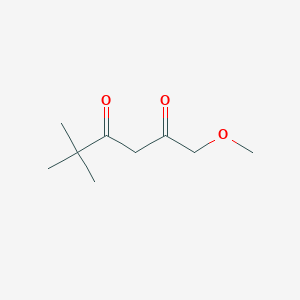
1,4-Bis(p-tolyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(p-tolyloxy)benzene is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two 4-methylphenoxy groups are attached to the 1 and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methylphenol+1,4-DibromobenzeneK2CO3,DMF,Δthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(p-tolyloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating groups (4-methylphenoxy) on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Halogenation: Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Nitration: HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Major Products Formed
Halogenation: 1,4-Bis(4-chloromethylphenoxy)benzene or 1,4-Bis(4-bromomethylphenoxy)benzene.
Nitration: 1,4-Bis(4-nitromethylphenoxy)benzene.
Oxidation: 1,4-Bis(4-carboxyphenoxy)benzene.
Applications De Recherche Scientifique
1,4-Bis(p-tolyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Bis(p-tolyloxy)benzene largely depends on its chemical structure and the specific application. In electrophilic aromatic substitution reactions, the electron-donating 4-methylphenoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Similar in structure but with methoxy groups instead of 4-methylphenoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of 4-methylphenoxy groups.
1,4-Bis(4-chlorophenoxy)benzene: Similar structure with chlorophenoxy groups.
Uniqueness
1,4-Bis(p-tolyloxy)benzene is unique due to the presence of 4-methylphenoxy groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
30427-94-2 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,4-bis(4-methylphenoxy)benzene |
InChI |
InChI=1S/C20H18O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Clé InChI |
BZMWYTDVUYRVEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B8525758.png)

![5-[(4-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8525762.png)







![(R)-N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8525829.png)



